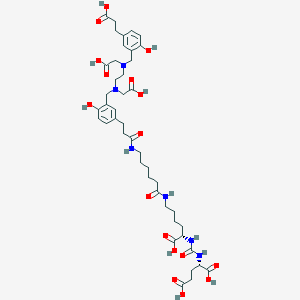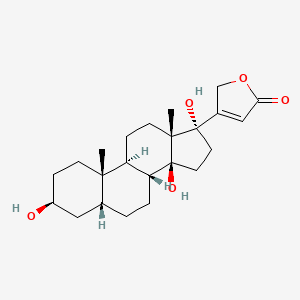![molecular formula C18H8Cl2F4N4O B610382 5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 1259536-62-3](/img/structure/B610382.png)
5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
説明
The compound “5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one” is a complex organic molecule. It contains several functional groups, including a pyrazolopyrimidine core, a dichlorofluoropyridine group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a regiospecific condensation reaction between ethyl 4,4,4-trifluoroacetoacetate and 3-(4-fluorophenyl)-1H-pyrazol-5-amine was observed, which was dependent on the specific reaction conditions employed .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrazolopyrimidine core is a heterocyclic ring system that contains nitrogen atoms. The dichlorofluoropyridine group and the trifluoromethyl group are both halogenated, which can significantly influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the trifluoromethyl group is known to be a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of fluorine atoms and a pyridine moiety in the structure can impart unique physicochemical properties .科学的研究の応用
Ion Channel Modulation
QO-58 has been identified as an activator of Kv7 channels , which are potassium channels with significant roles in neuronal activity. It has been shown to increase the amplitude of M-type K+ current (IK(M)) and Ca2±activated K+ current (IK(Ca)) in a concentration-dependent manner . This modulation of ion channels is crucial for the development of treatments for neurological disorders such as epilepsy and pain.
Analgesic Properties
The compound exhibits analgesic properties by activating neuronal Kv7/KCNQ/M-channels. It has been demonstrated to have anti-nociceptive effects on inflammatory pain in rodent models . This suggests potential applications in developing new painkillers, especially for chronic and neuropathic pain management.
Pharmacokinetics and Bioavailability
QO-58 derivatives, such as QO58-lysine, have been studied for their pharmacokinetic properties. They have shown improved bioavailability and a plasma half-life of approximately 3 hours, which is significant for oral or intraperitoneal administration in pain management .
Anti-Seizure Effects
QO-58 has shown promise in anti-seizure applications. Its activation of Kv7 channels can help in stabilizing the neuronal excitability that is often disrupted in seizure conditions .
Inflammatory Pain Reduction
In models of inflammatory pain, such as the Complete Freund’s adjuvant (CFA)-induced pain model in rats, QO-58 has been effective in increasing the paw withdrawal threshold, indicating its potential as a treatment for inflammatory conditions .
Potential in Neuropathic Pain Treatment
The compound has been reported to increase the pain threshold in a sciatic nerve chronic constriction injury (CCI) in vivo model, suggesting its application in treating neuropathic pain .
作用機序
Target of Action
The primary targets of QO-58 are the Kv7 potassium channels , specifically Kv7.2, Kv7.3, Kv7.4, and Kv7.5 . These channels are voltage-gated potassium channels that play a crucial role in stabilizing the neuronal membrane potential and regulating neuronal excitability .
Mode of Action
QO-58 interacts with its targets by activating the Kv7 channels . It increases the current amplitudes, shifts the voltage-dependent activation curve in a more negative direction, and slows the deactivation of Kv7.2/Kv7.3 currents . The mechanism of QO-58’s activation of Kv7 channels is distinct from that used by other known Kv7 openers .
Biochemical Pathways
The activation of Kv7 channels by QO-58 affects the neuronal excitability pathways . By increasing the activity of these channels, QO-58 helps to stabilize the neuronal membrane potential, thereby reducing neuronal excitability . This modulation of neuronal excitability is particularly relevant in conditions such as epilepsy and neuropathic pain .
Result of Action
The activation of Kv7 channels by QO-58 leads to several molecular and cellular effects. It enhances native neuronal M currents, resulting in the depression of evoked action potentials . This results in a decrease in neuronal excitability, which can have therapeutic benefits in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of QO-58. For instance, in a study on hypertension, it was found that diminished Kv7 channel activity in the central amygdala contributes to elevated sympathetic outflow in primary hypertension . .
将来の方向性
The future directions for this compound could involve further exploration of its potential applications in the agrochemical and pharmaceutical industries, given the unique properties conferred by its trifluoromethylpyridine group . Further studies could also focus on optimizing the synthesis process and exploring its biological activities.
特性
IUPAC Name |
5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F4N4O/c19-15-9(6-10(21)16(20)26-15)11-7-12(29)28-17(25-11)13(8-4-2-1-3-5-8)14(27-28)18(22,23)24/h1-7,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHKPWSDFSDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC(=C(N=C4Cl)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)


![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)



